molecular formula C18H19NO2 B1292420 2-Azetidinomethyl-4'-methoxybenzophenone CAS No. 898754-41-1

2-Azetidinomethyl-4'-methoxybenzophenone

Cat. No. B1292420
CAS RN: 898754-41-1
M. Wt: 281.3 g/mol
InChI Key: FZSXOCGTYRWJJV-UHFFFAOYSA-N
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Description

The compound 2-Azetidinomethyl-4'-methoxybenzophenone is a derivative of azetidinone, which is a four-membered nitrogen-containing ring (beta-lactam). The methoxy group attached to the benzophenone moiety suggests potential for varied chemical properties and biological activities. While the specific compound is not directly mentioned in the provided papers, related compounds with similar structures have been synthesized and studied for their structural and biological properties.

Synthesis Analysis

The synthesis of related azetidinone derivatives has been reported, such as the 1-(4-methoxyphenyl)-3-phenoxy-4-methylthio-4-methoxyimino-2-azetidinones, which were synthesized in both trans and cis isomers . Another study involved the synthesis of 3-phenoxy-1,4-diarylazetidin-2-ones, which demonstrated potent antiproliferative properties . These syntheses typically involve multi-step reactions, starting from precursor compounds and often require specific conditions to achieve the desired isomer or to protect reactive groups during the synthesis.

Molecular Structure Analysis

X-ray crystallography has been used to determine the solid-state structure of synthesized azetidinone derivatives . The molecular modeling of phenolic bis-azobenzene derivatives, which share some structural features with azetidinone derivatives, has been carried out using DFT geometry optimization, indicating a planar structure . These studies help in understanding the conformation and spatial arrangement of the atoms within the molecule, which is crucial for predicting reactivity and interaction with biological targets.

Chemical Reactions Analysis

The chemical reactivity of azetidinone derivatives can be complex due to the strained ring system and the presence of various substituents. For instance, photochemical synthesis has been used to create related compounds, such as 2-methoxyxanthone, from p-methoxyphenyl salicylate . The reactivity of these compounds can also be influenced by the presence of electron-donating or withdrawing groups, which can affect the stability and the outcome of chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidinone derivatives are influenced by their molecular structure. For example, the presence of methoxy groups can increase the lipophilicity of the molecule, potentially affecting its solubility and absorption characteristics . The HOMO-LUMO energy gap and other chemical reactivity descriptors calculated for bis-azobenzene derivatives provide insight into the electronic properties and stability of these compounds . Additionally, the antioxidant activity of methoxy derivatives has been screened, indicating that substituents on the azetidinone ring can significantly impact biological activity .

Scientific Research Applications

Pharmacological and Biochemical Research

  • Polyphenolic Antioxidants : Research on polyphenolic compounds, which share structural motifs with 2-Azetidinomethyl-4'-methoxybenzophenone, indicates significant interest in their antioxidant, anti-inflammatory, and anticancer properties. These compounds are studied for their ability to modulate oxidative stress, inflammation, and carcinogenesis through various molecular mechanisms, including free radical scavenging and modulation of signaling pathways (Leopoldini, Russo, & Toscano, 2011).

  • Chemical Synthesis and Drug Impurities : The synthesis of complex organic molecules and the identification of pharmaceutical impurities are critical areas of research. Studies focusing on the synthesis of molecules with potential therapeutic applications, including discussions on novel synthetic routes and the characterization of impurities, reflect the broader context of research in which this compound might be relevant (Saini et al., 2019).

Environmental Science and Technology

  • Decolorization and Detoxification : The application of oxidoreductive enzymes in the decolorization and detoxification of synthetic dyes in polluted water showcases the environmental significance of chemical research. This area explores the use of enzymes to address industrial pollution and offers a perspective on the potential environmental applications of compounds like this compound (Husain, 2006).

properties

IUPAC Name

[2-(azetidin-1-ylmethyl)phenyl]-(4-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2/c1-21-16-9-7-14(8-10-16)18(20)17-6-3-2-5-15(17)13-19-11-4-12-19/h2-3,5-10H,4,11-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZSXOCGTYRWJJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CC=CC=C2CN3CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80643691
Record name {2-[(Azetidin-1-yl)methyl]phenyl}(4-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80643691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898754-41-1
Record name {2-[(Azetidin-1-yl)methyl]phenyl}(4-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80643691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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